An In-depth Technical Guide to the Chemical Properties and Structure of 2-Oxononanal
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Oxononanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxononanal, an α-keto aldehyde, belongs to a class of organic compounds characterized by the presence of two adjacent carbonyl groups. While specific experimental data for 2-oxononanal is limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties and structure, supplemented with information on the general characteristics and experimental protocols relevant to aliphatic α-keto aldehydes. This document aims to serve as a foundational resource for professionals in research and drug development who may encounter or have an interest in this and related molecules.
Chemical Structure and Properties
2-Oxononanal, with the IUPAC name 2-oxononanal, is a nine-carbon chain containing an aldehyde functional group and a ketone functional group at the second carbon position.[1]
Structure
The chemical structure of 2-oxononanal is depicted in the following diagram.
Caption: Chemical structure of 2-Oxononanal.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 156.115029749 | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Due to the polar carbonyl groups, aldehydes and ketones generally exhibit higher boiling points than alkanes of similar molecular weight.[2][3][4] However, they have lower boiling points than corresponding alcohols due to the absence of intermolecular hydrogen bonding.[2][3][4] Smaller aldehydes and ketones show some solubility in water, which decreases as the carbon chain length increases.[3][4]
Experimental Protocols
Specific experimental protocols for the synthesis and analysis of 2-oxononanal are not detailed in the available literature. However, general methods for the synthesis and analysis of α-keto aldehydes are well-established and can be adapted for 2-oxononanal.
Synthesis
A common method for the synthesis of aldehydes is the oxidation of primary alcohols.[5][6][7] To produce an α-keto aldehyde like 2-oxononanal, the corresponding α-hydroxy aldehyde would be the immediate precursor, though the synthesis would more practically start from the corresponding 1,2-diol and proceed through selective oxidation.
A general workflow for the synthesis of an α-keto aldehyde from a primary alcohol is outlined below.
Caption: General synthetic workflow for an α-keto aldehyde.
Methodology for Oxidation of Primary Alcohols to Aldehydes:
-
Reagents: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is often used to prevent over-oxidation to a carboxylic acid.[6][8] Other reagents include Dess-Martin periodinane (DMP) or Swern oxidation conditions.[6]
-
Procedure: The primary alcohol is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). The mild oxidizing agent is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts (in the case of PCC). The solvent is then removed under reduced pressure, and the resulting crude aldehyde is purified by column chromatography.
Analysis
The analysis of α-keto aldehydes like 2-oxononanal can be challenging due to their reactivity and often low concentrations in biological matrices. Derivatization followed by chromatographic techniques is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Aldehydes and ketones can be derivatized to form more volatile and stable compounds suitable for GC analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl groups to form oximes.[9][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure: The sample containing the analyte is mixed with the derivatizing agent. After the reaction is complete, the derivatives are extracted into an organic solvent. An aliquot of the extract is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC):
-
Derivatization: For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore for sensitive detection. Common derivatizing agents for dicarbonyl compounds include o-phenylenediamine (OPD) and 2,3-diaminonaphthalene (DAN), which form fluorescent quinoxaline derivatives.[11][12][13][14][15]
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
-
Procedure: The sample is mixed with the derivatizing agent, and the reaction is allowed to proceed, sometimes with gentle heating. The resulting solution is then injected into the HPLC system. The derivatives are separated on a reverse-phase column and detected by their absorbance or fluorescence.
Biological Significance and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological role or involvement of 2-oxononanal in signaling pathways. However, α-keto aldehydes as a class are known to be reactive molecules that can be formed endogenously through processes like lipid peroxidation and carbohydrate metabolism.[16][17] These compounds are electrophilic and can react with nucleophilic sites on biomolecules such as proteins and DNA, potentially leading to cellular damage.[17] The detoxification of aldehydes in biological systems is carried out by enzymes such as aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs).[18]
The general relationship of reactive aldehydes in cellular processes is illustrated below.
Caption: General role of reactive aldehydes in cellular damage.
Conclusion
2-Oxononanal is an α-keto aldehyde for which specific experimental data is scarce. This guide has summarized the available computed properties and presented its chemical structure. Furthermore, it has provided an overview of general experimental protocols for the synthesis and analysis of aliphatic α-keto aldehydes, which can serve as a starting point for researchers working with this or similar compounds. While the specific biological role of 2-oxononanal remains to be elucidated, the known reactivity of the α-keto aldehyde functional group suggests potential involvement in processes related to oxidative stress and cellular damage. Further research is warranted to fully characterize the physicochemical properties and biological significance of 2-oxononanal.
References
- 1. Nonanal, 2-oxo- | C9H16O2 | CID 142757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV) | OIV [oiv.int]
- 12. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Method for the determination of α-dicarbonyl compounds of wine by HPLC after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 16. tandfonline.com [tandfonline.com]
- 17. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy [mdpi.com]
